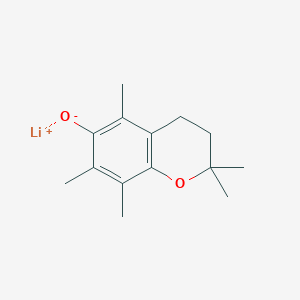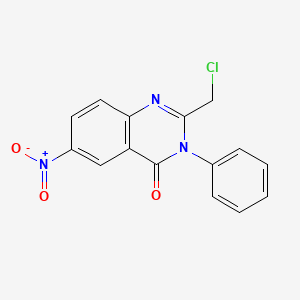
(R)-3-methoxy-3,3-diphenylpropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-methoxy-3,3-diphenylpropane-1,2-diol is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a methoxy group and two phenyl groups attached to a propane-1,2-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-methoxy-3,3-diphenylpropane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and methanol.
Grignard Reaction: Benzaldehyde is reacted with phenylmagnesium bromide to form 1,1-diphenylethanol.
Methoxylation: The hydroxyl group of 1,1-diphenylethanol is then methoxylated using methanol in the presence of an acid catalyst.
Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of ®-3-methoxy-3,3-diphenylpropane-1,2-diol may involve large-scale Grignard reactions followed by methoxylation and chiral resolution. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-3-methoxy-3,3-diphenylpropane-1,2-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the compound can lead to the formation of alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-3-methoxy-3,3-diphenylpropane-1,2-diol is used as a chiral building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and chiral recognition processes.
Medicine
Industry
In the industrial sector, ®-3-methoxy-3,3-diphenylpropane-1,2-diol is used in the production of specialty chemicals and materials with specific optical properties.
Wirkmechanismus
The mechanism of action of ®-3-methoxy-3,3-diphenylpropane-1,2-diol involves its interaction with specific molecular targets. The methoxy and phenyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s chiral nature allows for selective interactions with chiral biomolecules, enhancing its efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-methoxy-3,3-diphenylpropane-1,2-diol: The enantiomer of the compound with similar chemical properties but different biological activities.
3,3-diphenylpropane-1,2-diol: Lacks the methoxy group, resulting in different reactivity and applications.
3-methoxy-3-phenylpropane-1,2-diol: Contains only one phenyl group, leading to different chemical and biological properties.
Uniqueness
®-3-methoxy-3,3-diphenylpropane-1,2-diol is unique due to its chiral center and the presence of both methoxy and phenyl groups
Eigenschaften
Molekularformel |
C16H18O3 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
(2R)-3-methoxy-3,3-diphenylpropane-1,2-diol |
InChI |
InChI=1S/C16H18O3/c1-19-16(15(18)12-17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,17-18H,12H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
KXVXRZKXOSZTNV-OAHLLOKOSA-N |
Isomerische SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](CO)O |
Kanonische SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


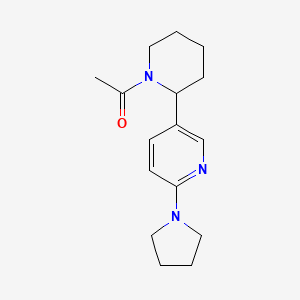


![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)
![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)
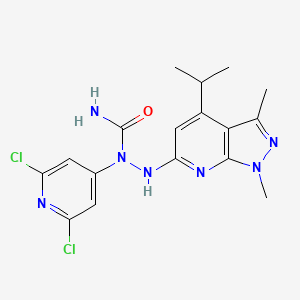
![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)

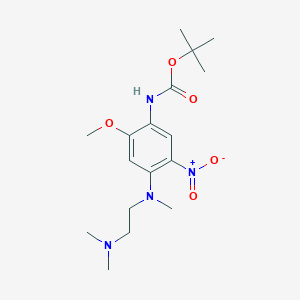
![(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)
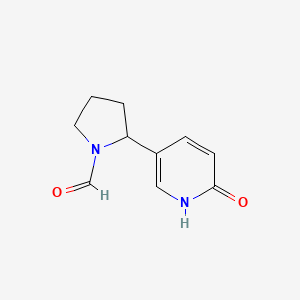
![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)
